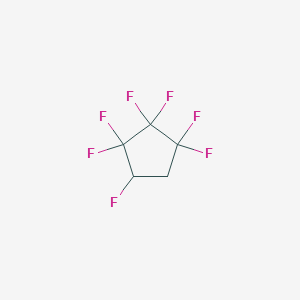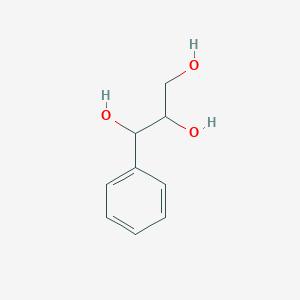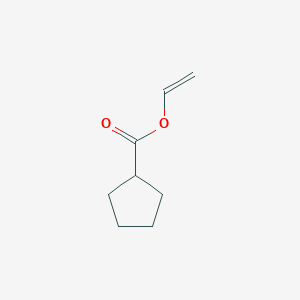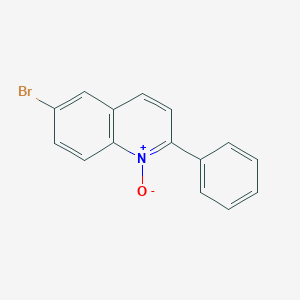
6-Bromo-2-phenylquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-phenylquinoline 1-oxide (abbreviated as PQ) is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. PQ is a redox-active compound that can be used as a mediator in various biochemical and physiological processes. It has been extensively studied for its potential applications in cancer therapy, oxidative stress, and other related fields.
Mechanism Of Action
The mechanism of action of 6-Bromo-2-phenylquinoline 1-oxide involves its ability to undergo redox reactions. 6-Bromo-2-phenylquinoline 1-oxide can accept or donate electrons, which allows it to participate in various biochemical and physiological processes. 6-Bromo-2-phenylquinoline 1-oxide can also generate ROS, which can induce oxidative stress and cell death in cancer cells.
Biochemical And Physiological Effects
6-Bromo-2-phenylquinoline 1-oxide has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress and cell death in cancer cells, but it can also protect normal cells from oxidative damage. 6-Bromo-2-phenylquinoline 1-oxide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Bromo-2-phenylquinoline 1-oxide is its ability to selectively induce cell death in cancer cells, while sparing normal cells. This makes it a potential candidate for cancer therapy. However, 6-Bromo-2-phenylquinoline 1-oxide can also induce oxidative stress and damage normal cells if used at high concentrations. Therefore, careful optimization of 6-Bromo-2-phenylquinoline 1-oxide concentration and exposure time is required for lab experiments.
Future Directions
There are several future directions for the use of 6-Bromo-2-phenylquinoline 1-oxide in scientific research. One potential direction is the development of 6-Bromo-2-phenylquinoline 1-oxide-based cancer therapies. 6-Bromo-2-phenylquinoline 1-oxide can selectively induce cell death in cancer cells, making it a potential candidate for the treatment of various cancers. Another potential direction is the use of 6-Bromo-2-phenylquinoline 1-oxide as a redox mediator in various biochemical and physiological processes. 6-Bromo-2-phenylquinoline 1-oxide can be used to detect ROS and measure antioxidant activity, making it a valuable tool for studying oxidative stress and related diseases. Finally, the optimization of 6-Bromo-2-phenylquinoline 1-oxide synthesis and reaction conditions could lead to improved yields and reduced costs, making 6-Bromo-2-phenylquinoline 1-oxide more accessible for scientific research.
Synthesis Methods
The synthesis of 6-Bromo-2-phenylquinoline 1-oxide involves the reaction of 2-phenylquinoline with hydrogen peroxide and hydrobromic acid. The reaction proceeds through the formation of an intermediate compound, which is then oxidized to produce 6-Bromo-2-phenylquinoline 1-oxide. The yield of 6-Bromo-2-phenylquinoline 1-oxide can be improved by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature.
Scientific Research Applications
6-Bromo-2-phenylquinoline 1-oxide has been widely used in scientific research due to its unique properties. It has been shown to have a potent cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy. 6-Bromo-2-phenylquinoline 1-oxide has also been used as a redox mediator in various biochemical and physiological processes, such as the detection of reactive oxygen species (ROS) and the measurement of antioxidant activity.
properties
CAS RN |
19051-07-1 |
|---|---|
Product Name |
6-Bromo-2-phenylquinoline 1-oxide |
Molecular Formula |
C15H10BrNO |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
6-bromo-1-oxido-2-phenylquinolin-1-ium |
InChI |
InChI=1S/C15H10BrNO/c16-13-7-9-15-12(10-13)6-8-14(17(15)18)11-4-2-1-3-5-11/h1-10H |
InChI Key |
HSKKYKPCIALQIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=C(C=C2)C=C(C=C3)Br)[O-] |
synonyms |
6-Bromo-2-phenylquinoline 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
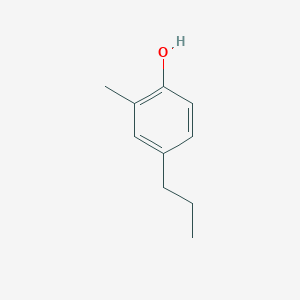
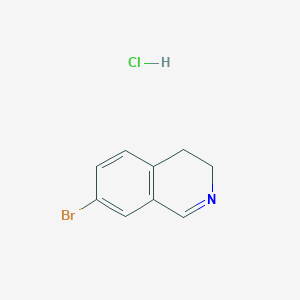
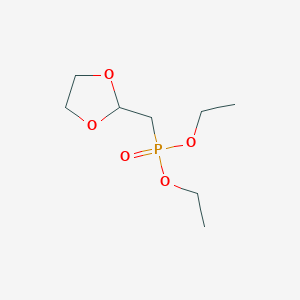
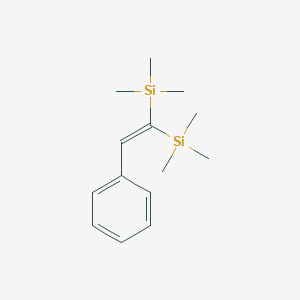
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
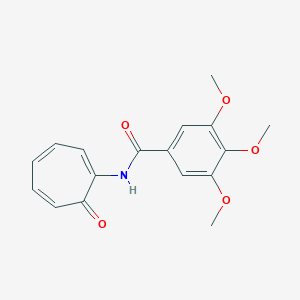
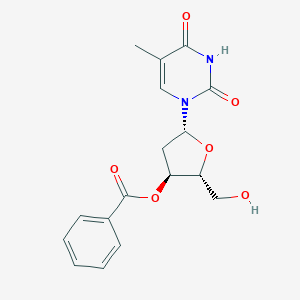
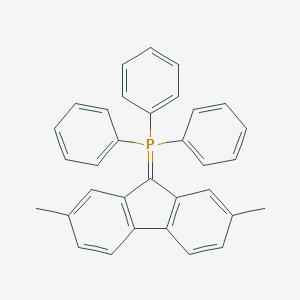
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
